molecular formula C36H42Si4 B3178943 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene CAS No. 870258-96-1

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene

Cat. No.: B3178943
CAS No.: 870258-96-1
M. Wt: 587.1 g/mol
InChI Key: BWAJBGHVRXIVFZ-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore . It has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .


Synthesis Analysis

This compound has been synthesized by Suzuki, Heck, and Sonogashira organometallic coupling reactions . It has been used in the preparation of three prototypes of fluorescent materials for vapor sensing .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its strong fluorescence in the solid state .


Chemical Reactions Analysis

The compound has been used as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase . It has high detection limits toward nitroaromatic compounds within the range of 10-8 to 10-9 M in acetonitrile solution and within the up to ppb range in the vapor phase .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its strong fluorescence in the solid state . The effects of single, double, and triple bonds on their optical, electrochemical, and thermal properties have been studied in detail .

Scientific Research Applications

Photophysical Properties

  • Absorption and Emission Characteristics : 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene (TEP-TMS) displays strong fluorescence in the solid state, with a high fluorescence quantum yield and shorter fluorescence lifetime compared to pyrene. It shows a strongly allowed S0–S1 transition and invariant vibronic band intensity ratio to solvent polarity (Shyamala, Sankararaman & Mishra, 2006).

Electric Field Effects

  • Influence on Spectra in PMMA Film : The absorption and fluorescence spectra of 1,3,6,8-tetrakis(trimethylsilyl)pyrene in a poly(methyl methacrylate) (PMMA) film show changes under an external electric field. This property is crucial in the context of optoelectronic applications (Ara et al., 2007).

Electroluminescent Properties

  • Application in Organic Light-Emitting Diodes (OLEDs) : 1,3,6,8-Tetrakis((triisopropylsilyl)ethynyl)pyrene demonstrates strong solid-state photoluminescence, making it a highly efficient emitter for non-doped yellow electroluminescence devices. This property is significant for developing advanced OLEDs (Zhao et al., 2011).

Fluorescent Sensors

  • Detection of Nitroaromatic Compounds : 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene serves as a fluorescent sensor for nitroaromatic compounds, both in solutions and vapor phase. This capability is vital for detecting explosives and related substances (Chuvashov et al., 2023).

Lightfastness and Solvatochromism

  • Solvatochromic Behavior and Stability : Certain pyrene derivatives, including 1,3,6,8-tetrakis(arylethynyl)pyrenes, exhibit fluorescence solvatochromicity and enhanced lightfastness compared to other organic compounds. These properties are essential for applications in light-sensitive materials and devices (Fujimoto et al., 2009).

UV Absorption and Fluorescence

  • Enhanced Absorption and Fluorescence : Pyrene derivatives, including 1,3,6,8-tetrakis(trimethylsilyl)pyrene,show a shift in UV absorption maxima to longer wavelengths and enhanced fluorescence intensities and lifetimes. This characteristic is significant for the development of new materials with improved optical properties (Maeda et al., 2001).

Future Directions

The future directions of research on 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene could involve its application as a sensor material exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are largely derived from its photophysical properties. It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene

Molecular Mechanism

Its strong fluorescence in the solid state suggests that it may interact with certain biomolecules in a way that affects their fluorescence properties

Temporal Effects in Laboratory Settings

The fluorescence intensities of this compound do not show any significant change in the temperature range 0–40°C for a low viscous solvent like ethanol and in the range 0–60°C in glycerol . This suggests that it has good stability under these conditions. More comprehensive studies on its stability, degradation, and long-term effects on cellular function are needed.

Properties

IUPAC Name

trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAJBGHVRXIVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42Si4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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